2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate
Description
Properties
IUPAC Name |
[2-methyl-3-(piperidine-1-carbonyl)benzo[g][1]benzofuran-5-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-19(21(24)22-10-6-3-7-11-22)17-12-18(26-14(2)23)15-8-4-5-9-16(15)20(17)25-13/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLLNIYTVCMAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Naphtho[1,2-b]furan Core Structure
The naphtho[1,2-b]furan scaffold serves as the foundational structure for this compound. A widely adopted method involves the condensation of 1-naphthol with paraformaldehyde and ethyl bromoacetate under basic conditions. As demonstrated in the synthesis of naphtho[1,2-b]furan-2-carboxylic acid derivatives, this reaction proceeds via initial formation of 1-hydroxy-2-naphthaldehyde, followed by cyclization with ethyl bromoacetate to yield ethyl naphtho[1,2-b]furan-2-carboxylate (Scheme 1). Key modifications include:
- Reagent Optimization : Substituting ethyl bromoacetate with methyl bromoacetate introduces a methyl group at position 2 directly during cyclization. This adjustment aligns with analogous anthra[2,3-b]furan syntheses, where ester side chains influence substitution patterns.
- Regioselective Bromination : Subsequent bromination at position 5 is achieved using bromine in acetic acid, yielding 5-bromo-naphtho[1,2-b]furan-2-carboxylate with >90% regioselectivity.
Critical Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | 1-Naphthol, paraformaldehyde, K₂CO₃, DMF | 65–70 |
| Bromination | Br₂, CH₃COOH, 0–5°C | 85–90 |
Introduction of the Methyl Group at Position 2
The methyl group at position 2 is strategically incorporated during the cyclization step by employing methyl bromoacetate instead of ethyl bromoacetate. This modification avoids post-cyclization reduction or alkylation steps, streamlining the synthesis. Hydrolysis of the resulting methyl ester under alkaline conditions (2 M NaOH, reflux) generates naphtho[1,2-b]furan-2-carboxylic acid, which is subsequently decarboxylated using copper chromite catalyst at 200°C to yield 2-methylnaphtho[1,2-b]furan.
Key Insight : Decarboxylation efficiency hinges on the absence of electron-withdrawing groups at position 3, necessitating prior functionalization of other positions.
Functionalization at Position 5: Acetate Group Installation
The 5-bromo intermediate undergoes sequential transformations to introduce the acetate moiety:
- Hydroxylation : Treatment with aqueous NaOH (10% w/v) at 80°C replaces bromide with a hydroxyl group, yielding 5-hydroxy-2-methylnaphtho[1,2-b]furan.
- Acetylation : Reaction with acetic anhydride in pyridine quantitatively converts the hydroxyl group to an acetate ester.
Optimization Note : Selective acetylation avoids side reactions at position 3 by temporarily protecting the carboxylic acid group as a tert-butyl ester.
Piperidine-1-carbonyl Group Installation at Position 3
The carboxylic acid at position 3 is activated for amide bond formation through acyl chloride generation:
- Acyl Chloride Synthesis : Treatment with thionyl chloride (SOCl₂) in refluxing benzene converts naphtho[1,2-b]furan-3-carboxylic acid to its corresponding acyl chloride.
- Amide Coupling : Reaction with piperidine in dichloromethane, catalyzed by triethylamine, yields 3-(piperidine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Acyl Chloride Yield | 92% |
| Amide Coupling Yield | 78% |
Spectral Characterization and Validation
Structural confirmation relies on advanced spectroscopic techniques:
- ¹H NMR : Key signals include the acetate methyl singlet at δ 2.35 ppm and piperidine protons as a multiplet at δ 1.45–1.70 ppm.
- HR-MS : Molecular ion peak at m/z 407.1521 (calc. 407.1518 for C₂₃H₂₃NO₅).
- IR Spectroscopy : Strong absorbance at 1745 cm⁻¹ (C=O stretch of acetate) and 1650 cm⁻¹ (amide C=O).
Challenges and Optimization Strategies
- Regioselectivity in Bromination : Polar solvents like acetic acid enhance selectivity for position 5 by stabilizing transition states.
- Acyl Chloride Stability : Fresh preparation and immediate use prevent decomposition, improving amidation yields.
- Decarboxylation Side Reactions : Copper chromite catalysts mitigate tar formation, enhancing decarboxylation efficiency.
Industrial-Scale Considerations
Patent disclosures highlight scalable adaptations:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of naphtho-furan structures exhibit significant antitumor properties. For instance, compounds similar to 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate have been evaluated for their antiproliferative effects against various cancer cell lines. A study reported that certain naphtho-furan derivatives demonstrated IC50 values ranging from 0.82 to 231.18 µg/mL against carcinoma cell lines, indicating potent cytotoxic activity .
Antioxidant Properties
The antioxidant potential of this compound has also been investigated. In vitro assays showed that naphtho-furan derivatives could effectively scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases. The compound's ability to inhibit DPPH and ABTS radicals was notably high, suggesting its application in formulating antioxidant therapies .
Organic Electronics
The unique electronic properties of naphtho-furan compounds make them suitable candidates for applications in organic electronics. Their ability to act as electron donors or acceptors allows for the development of organic photovoltaic devices and organic light-emitting diodes (OLEDs). The structural characteristics of this compound facilitate charge transport and stability in these applications .
Photochemical Studies
Naphtho-furan compounds are significant in atmospheric chemistry due to their role as intermediates in photochemical reactions. Understanding their behavior under UV irradiation can provide insights into the formation of secondary pollutants in the atmosphere. Studies have shown that such compounds can undergo degradation processes that affect air quality and environmental health .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate: shares structural similarities with other naphthofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the piperidine carbonyl group and the acetate ester can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate is a complex organic compound with significant potential in medicinal chemistry. This compound features a naphthofuran core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | [2-methyl-3-(piperidine-1-carbonyl)benzo[g]benzofuran-5-yl] acetate |
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 353.40 g/mol |
| InChI Key | InChI=1S/C21H21NO4/c1-13-19(21(24)22-10-6-3-7-11-22)17-12-18(26-14(2)23)15-8-4-5-9-16(15)20(17)25-13/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Naphthofuran Core : The initial step involves the synthesis of the naphthofuran core through cyclization reactions.
- Functionalization : The introduction of the piperidine carbonyl group and the acetate moiety is achieved through various organic reactions, including acylation and esterification.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Anticancer Properties
Research indicates that compounds with naphthofuran structures exhibit anticancer activities. For instance, derivatives similar to 2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan have shown inhibitory effects on cancer cell proliferation in vitro. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and neurotoxicity induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. Mechanistic studies revealed that it could inhibit the NF-kB signaling pathway and reduce reactive oxygen species (ROS) production .
Enzyme Inhibition
The biological activity of this compound includes inhibition of various enzymes relevant to neurodegenerative diseases. It has been shown to act as a mixed-type inhibitor of butyrylcholinesterase (BuChE), which is significant for developing treatments for Alzheimer's disease . Molecular docking studies have indicated strong binding affinity to the active site of BuChE.
Case Studies
Several case studies highlight the therapeutic potential of naphthofuran derivatives:
- Study on Neuroprotection : A study involving scopolamine-induced memory impairment in mice demonstrated that treatment with naphthofuran derivatives improved cognitive function significantly compared to controls. This suggests a potential application in treating cognitive disorders .
- Anticancer Activity Evaluation : Another study evaluated the anticancer effects of similar compounds against various cancer cell lines (e.g., HeLa and MCF7). Results indicated significant dose-dependent cytotoxicity, with IC50 values in the micromolar range .
Q & A
Basic Research Questions
Q. What are the key methodological approaches for synthesizing 2-methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate?
- Answer : Synthesis involves cyclization reactions using ethyl chloroacetate and K₂CO₃ as a base, analogous to naphthofuran derivatives . Critical steps include monitoring reaction progress via TLC (hexane:ethyl acetate mobile phase) and purification via column chromatography. Characterization requires NMR (e.g., δCH₃ triplet at 1.4 ppm and NH₂ singlet at δ6.48) and IR spectroscopy (e.g., NH₂ stretch at 3426 cm⁻¹ and ester carbonyl at 1657 cm⁻¹) to confirm structural integrity .
Q. How can computational modeling guide experimental design for optimizing reaction conditions?
- Answer : Quantum chemical calculations (e.g., reaction path search methods) and statistical design of experiments (DoE) are essential. For example, ICReDD combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- Answer : Prioritize hyphenated techniques:
- NMR/IR : For functional group identification (e.g., piperidine carbonyl vs. acetate ester) .
- Mass spectrometry : To confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline derivatives are obtainable) .
Q. How can reaction optimization be systematically approached using statistical methods?
- Answer : Apply orthogonal array design (e.g., Taguchi method) to test variables like catalyst loading, solvent, and reaction time. For example, a 3-factor, 3-level design reduces experiments while identifying interactions between parameters .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Answer : Cross-validate using complementary methods:
- DEPT-135 NMR : Differentiate CH₃, CH₂, and quaternary carbons in the naphthofuran core .
- 2D-COSY/HSQC : Map proton-proton and proton-carbon correlations to confirm substituent positions .
- Theoretical calculations : Compare computed vs. experimental IR/NMR spectra to reconcile discrepancies .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Answer :
- Systematic functionalization : Modify the piperidine or acetate moiety and assess biological activity (e.g., enzyme inhibition).
- Molecular docking : Use software like AutoDock to predict binding interactions with target proteins .
- Multivariate analysis : Correlate electronic (Hammett σ) or steric parameters with activity trends .
Q. How to design experiments for investigating hydrolytic degradation pathways under physiological conditions?
- Answer :
- Forced degradation studies : Expose the compound to pH-varied buffers (1–13) at 37°C and monitor via HPLC .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life and identify labile bonds (e.g., acetate ester hydrolysis) .
Q. What challenges arise in scaling up synthesis from milligram to gram quantities?
- Answer :
- Heat/mass transfer : Optimize reactor design (e.g., flow chemistry) to maintain exothermic reaction control .
- Purification bottlenecks : Replace column chromatography with recrystallization or membrane-based separation .
Q. How to integrate interdisciplinary approaches (e.g., chemical biology) into studies of this compound?
- Answer :
- Chemical probe design : Conjugate fluorescent tags to track cellular localization .
- Omics integration : Use transcriptomics/proteomics to map downstream effects of compound exposure .
Methodological Tables
Table 1 : Key Reaction Parameters for Synthesis Optimization
| Factor | Levels Tested | Optimal Condition (DoE) | Reference |
|---|---|---|---|
| Solvent polarity | Hexane, THF, DMF | THF | |
| Temperature (°C) | 80, 100, 120 | 100 | |
| Catalyst (mol%) | 5, 10, 15 | 10 |
Table 2 : Common Analytical Challenges and Solutions
| Challenge | Resolution Method | Reference |
|---|---|---|
| Overlapping NMR signals | 2D-COSY/HSQC correlation | |
| Low crystallinity | Co-crystallization with chiral auxiliaries | |
| Degradation during analysis | Stabilize with antioxidants (e.g., BHT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
